1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride
Description
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)indole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c18-15(19)14-11-12-3-1-2-4-13(12)17(14)6-5-16-7-9-20-10-8-16;/h1-4,11H,5-10H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLYQWBGQWAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3C=C2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the indole core with the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-methanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride exhibit several biological activities. These activities include:
- Antitumor Activity : A study focused on the design and synthesis of indole-2-carboxylic acid derivatives targeting specific proteins involved in cancer pathways. For example, certain derivatives demonstrated significant inhibitory effects against liver cancer cell lines, indicating potential for development as anticancer agents .
- HIV Integrase Inhibition : Another study highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. The binding conformation analysis showed that these compounds could effectively chelate essential ions within the active site of integrase, suggesting their utility in HIV treatment .
Case Studies and Research Findings
Several studies have documented the promising applications of indole derivatives, including:
- Antitumor Evaluation : Novel derivatives have been synthesized that target liver cancer cells, showcasing effective inhibition against chemotherapy-resistant cell lines .
- Drug Discovery : Research has identified indole derivatives as potential scaffolds for developing new drugs targeting various diseases, including HIV infections and cancer .
Mechanism of Action
The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(morpholin-4-yl)ethyl]-1H-indole-3-carboxylic acid hydrochloride
- 2-(4-Morpholino)ethyl isothiocyanate
- N-Ethyl-2-morpholin-4-ylethanamine
Uniqueness
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the morpholine group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride, with the molecular formula C15H18N2O2·HCl, is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety, which may influence its pharmacological properties and interactions with biological targets.
Structural Characteristics
The compound's structure is characterized by:
- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- Carboxylic Acid Group : This functional group enhances its reactivity and potential for biological interaction.
- Morpholine Group : Contributes to solubility and may facilitate interactions with various biological systems.
Biological Activity Overview
Research into the biological activity of this compound is limited, but related compounds have demonstrated various pharmacological effects. Notably, indole derivatives are known for their diverse biological activities, including:
- Antiviral effects
- Anticancer properties
- Modulation of neurotransmitter systems
Table 1: Comparative Biological Activities of Indole Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Indole-2-carboxylic Acid | HIV-1 integrase inhibitor | |
| 5-Methoxyindole | Antidepressant | |
| 1H-Indole-3-carboxylic Acid | Antimicrobial |
While the specific mechanism of action for this compound remains largely unexplored, its structural components suggest potential interactions with key enzymes and receptors. The indole nitrogen and carboxylate group can engage in metal chelation and π-stacking interactions, which are critical in many biological processes.
Case Studies and Research Findings
Recent studies have focused on similar indole derivatives to elucidate their biological potential. For instance:
- Integrase Inhibition : Research indicated that indole derivatives could inhibit HIV integrase, with IC50 values around 32.37 μM for related compounds, suggesting a pathway for antiviral development .
- Anticancer Activity : Compounds with similar structures have shown promising anticancer activity. For example, modifications at the C3 position of indole derivatives enhanced their inhibitory effects against cancer cell lines significantly .
Pharmacological Implications
The unique combination of the morpholine group and the indole structure in this compound may offer distinct advantages in drug design:
- Enhanced Solubility : The hydrochloride form improves aqueous solubility, facilitating better bioavailability.
- Diverse Biological Targets : The potential for interaction with various receptors and enzymes makes it a candidate for further pharmacological exploration.
Future Directions
Given the preliminary findings surrounding similar compounds, further research is warranted to:
- Investigate the specific biological activities of this compound.
- Conduct structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride?
- Methodology : A common approach involves condensation reactions between indole-2-carboxylic acid derivatives and morpholine-containing alkylating agents. For example, 3-formyl-1H-indole-2-carboxylic acid can react with 2-(morpholin-4-yl)ethylamine under reflux in acetic acid, followed by hydrochloric acid neutralization to yield the hydrochloride salt. Purification typically involves recrystallization from DMF/acetic acid mixtures .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the morpholine moiety. Monitor reaction progress via TLC or HPLC to optimize yield.
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology : Solubility profiling in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (1–12) and temperatures (4–37°C) via HPLC or NMR to detect degradation products .
- Key Considerations : For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference. Lyophilization may enhance long-term storage stability.
Advanced Research Questions
Q. What crystallographic parameters are critical for resolving the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with triclinic or monoclinic systems (e.g., space group P1). Key parameters include unit cell dimensions (a, b, c), angles (α, β, γ), and hydrogen bonding networks. Refinement using SHELXL or similar software .
- Example : A related benzimidazole derivative showed a = 10.1463 Å, b = 10.5595 Å, and γ = 110.833°, with intermolecular N–H···Cl interactions stabilizing the lattice .
Q. How to address contradictory data in biological activity assays (e.g., IC50 variability)?
- Methodology :
Assay Replication : Repeat experiments with standardized protocols (e.g., ATP levels for cytotoxicity assays).
Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (functional activity).
Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Case Study : Alkaloid studies highlighted batch-to-batch purity variations as a major source of inconsistency; rigorous QC (≥95% purity by HPLC) is critical .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodology :
- Substituent Variation : Modify the indole C3/C5 positions or morpholine ethyl chain length.
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., kinase domains).
- In Silico ADMET : Predict pharmacokinetics via SwissADME or ProTox-II to prioritize analogs .
- Example : Methyl 4-amino-1-ethylpyrrole-2-carboxylate derivatives showed enhanced antimicrobial activity with electron-withdrawing groups at C4 .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodology :
Dynamic NMR : Assess rotational barriers of the morpholine ethyl chain to identify conformational isomers.
High-Resolution MS : Confirm molecular formula accuracy (e.g., m/z 419.88 for C24H19ClFN3O).
X-ray Powder Diffraction : Compare crystallinity between batches to detect polymorphic forms .
Experimental Design Considerations
Q. What safety protocols are essential during synthesis and handling?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
